
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15S-HETrE) is a bioactive lipid that belongs to the family of eicosanoids. It is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid found in the phospholipids of cell membranes. 15S-HETrE has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects.
Wissenschaftliche Forschungsanwendungen
Inhibition of Leukotriene Synthesis
15S-hydroxy-8Z,11Z,13E-eicosatrienoic acid (15-HETE) has been identified as a suppressor of the conversion of arachidonic acid into leukotriene B4 in human polymorphonuclear leucocytes. This suppression occurs due to a switch-over of substrate utilization rather than direct inhibition of the 5-lipoxygenase enzyme, indicating a complex interaction within cellular lipid metabolism pathways (Petrich, Ludwig, Kühn, & Schewe, 1996).
Modulation of Cardiomyocyte Beta-Adrenergic Response
15-HETE demonstrates the ability to modulate the beta-adrenergic response in cultured rat neonatal cardiomyocytes. This modulation involves an increase in beating rate following stimulation with suboptimal concentrations of isoproterenol, indicating a potential role in cardiac function and stress response (Wallukat, Morwinski, & Kühn, 1994).
Metabolism in T-Lymphocytes
15-HETE undergoes beta-oxidation in MOLT-4 lymphocytes and blood T-lymphocytes. This process results in the retention of the hydroxyl group and the formation of several metabolites, suggesting a role in immune cell function and signaling pathways (Hadjiagapiou, Travers, Fertel, & Sprecher, 1990).
Synthesis Techniques
The synthesis of 15-HETE and related compounds has been explored, utilizing biomimetic oxidation routes. These synthetic methods are crucial for understanding the compound’s structure and potential pharmaceutical applications (Nanda & Yadav, 2003).
Inhibition of PMN Cell Activation
15-HETE inhibits superoxide anion production and exocytosis in human polymorphonuclear neutrophils stimulated by receptor-specific agonists. This suggests a regulatory role in inflammatory responses and immune system modulation (Smith, Justen, Nidy, Sam, & Bleasdale, 1993).
Role in Eosinophil Chemotaxis
15-HETE is involved in eosinophil chemotaxis, indicating a role in allergic responses and asthma pathogenesis. This function is linked to its conversion into potent eosinophil chemotactic lipids, which are highly effective in nanomolar concentrations (Schwenk, Morita, Engel, & Schröder, 1992).
Eigenschaften
CAS-Nummer |
13-16-1 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(8Z,11Z,13E,15S)-15-hydroxyicosa-8,11,13-trienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,9,11,14,17,19,21H,2-3,6-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,11-9-,17-14+/t19-/m0/s1 |
InChI-Schlüssel |
IUKXMNDGTWTNTP-OAHXIXLCSA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCCCC(=O)O)O |
SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCCCCCCC(=O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229292.png)
![8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B229294.png)
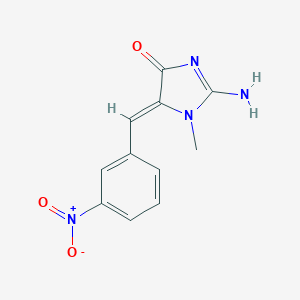

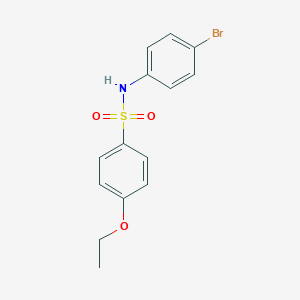
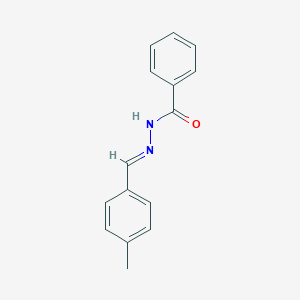
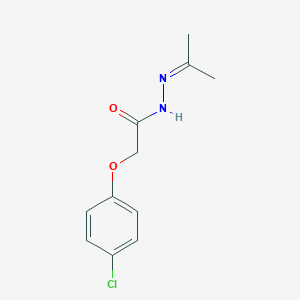
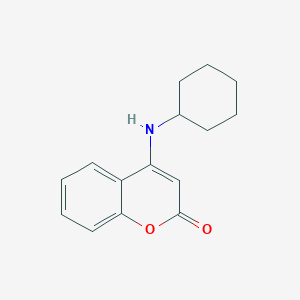
![1-[(Cyclohexyloxy)methyl]-3-benzyl-3H-benzimidazol-1-ium](/img/structure/B229370.png)



![(4-Benzylpiperidin-1-yl)[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B229394.png)
